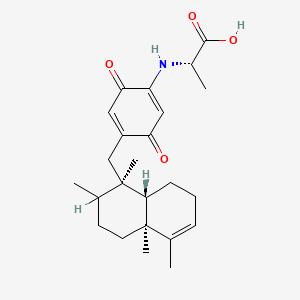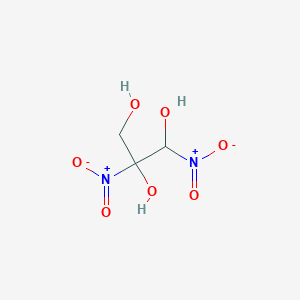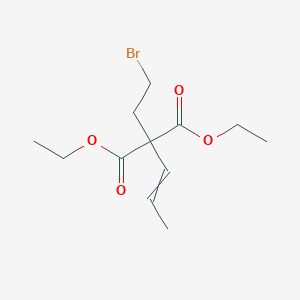
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both bromine and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 2-bromoethanol and prop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while elimination reactions would produce alkenes.
Aplicaciones Científicas De Investigación
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. The ester groups can participate in hydrolysis and other transformations, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl diallylmalonate: Similar in structure but with allyl groups instead of bromoethyl and prop-1-en-1-yl groups.
Diethyl malonate: Lacks the bromoethyl and prop-1-en-1-yl groups, making it less reactive in certain types of reactions.
Diethyl 2-bromoethylmalonate: Contains the bromoethyl group but lacks the prop-1-en-1-yl group.
Uniqueness
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromoethyl and prop-1-en-1-yl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
Propiedades
Número CAS |
174619-42-2 |
|---|---|
Fórmula molecular |
C12H19BrO4 |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
diethyl 2-(2-bromoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19BrO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
Clave InChI |
SJIWJGCGAGZZAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCBr)(C=CC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
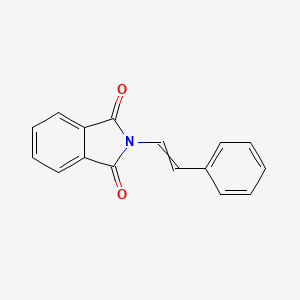
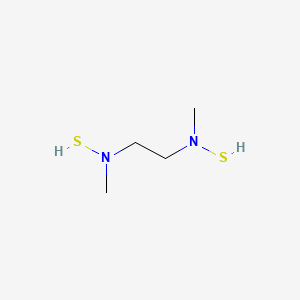
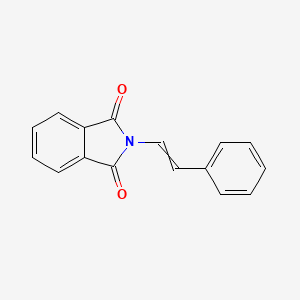
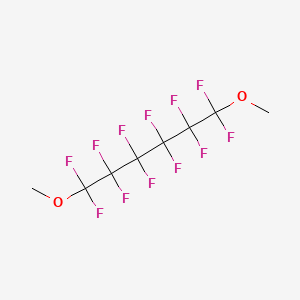
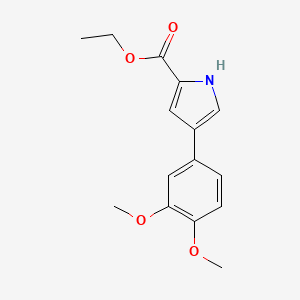
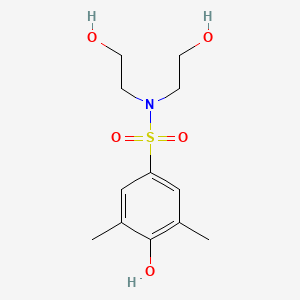
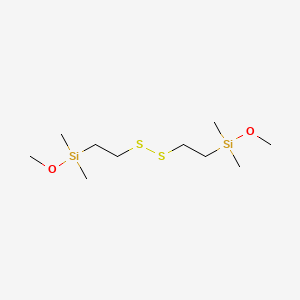
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
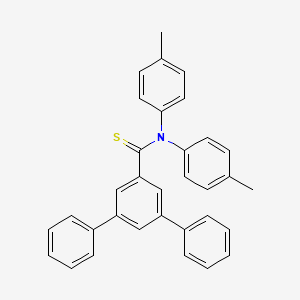

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
